Decoyinine

GMP synthetase enzymology nucleotide metabolism microbial genetics

Decoyinine (Angustmycin A) is the definitive tool for selective, reversible GMPS inhibition. Its non-competitive, guanosine-reversible mechanism enables unambiguous target engagement validation—unlike IMPDH inhibitors (mycophenolic acid, mizoribine) or the irreversible GMPS inhibitor psicofuranine. The distinct resistance mutation profile (MG-1 vs. GP-1) allows precise active-site mapping. Essential for GTP depletion kinetics, cell wall synthesis studies, and plant defense priming research. ≥98% HPLC purity.

Molecular Formula C11H13N5O4
Molecular Weight 279.25 g/mol
CAS No. 2004-04-8
Cat. No. B1666037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecoyinine
CAS2004-04-8
Synonymsangustmycin A
decoyinin
decoyinine
U 7984
U-7984
Molecular FormulaC11H13N5O4
Molecular Weight279.25 g/mol
Structural Identifiers
SMILESC=C1C(C(C(O1)(CO)N2C=NC3=C(N=CN=C32)N)O)O
InChIInChI=1S/C11H13N5O4/c1-5-7(18)8(19)11(2-17,20-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-4,7-8,17-19H,1-2H2,(H2,12,13,14)/t7-,8-,11-/m1/s1
InChIKeyUZSSGAOAYPICBZ-SOCHQFKDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Decoyinine (CAS 2004-04-8): Purine Nucleoside Antibiotic and GMP Synthetase Inhibitor for Procurement Specification


Decoyinine (also known as Angustmycin A, CAS 2004-04-8, molecular formula C₁₁H₁₃N₅O₄, molecular weight 279.25) is a purine nucleoside antibiotic and secondary metabolite originally isolated from Streptomyces hygroscopicus [1]. It functions as a reversible, non-competitive inhibitor of guanosine monophosphate (GMP) synthetase (GMPS, IC₅₀ = 17.3 µM), the enzyme catalyzing the ATP-dependent amination of xanthosine 5′-monophosphate (XMP) to GMP [2]. Decoyinine is structurally characterized as 4′,5′-didehydro-1′-C-(hydroxymethyl)-adenosine and reduces intracellular pools of GMP, GDP, and GTP [3]. Available from commercial suppliers at ≥98% purity (HPLC) as an off-white crystalline solid with recommended storage at −20°C , it is supplied exclusively for laboratory research applications in microbiology, plant biology, and cancer metabolism studies.

Decoyinine (CAS 2004-04-8) vs. In-Class Alternatives: Why GMP Synthetase Inhibitors Are Not Interchangeable


GMP synthetase inhibitors constitute a structurally and mechanistically heterogeneous class, precluding generic substitution. Mycophenolic acid and mizoribine act upstream at IMP dehydrogenase (IMPDH), depleting XMP substrate pools rather than directly inhibiting GMPS, thereby producing distinct cellular guanylate depletion kinetics and differential biological outcomes [1]. Even among direct GMPS inhibitors, critical divergences exist: psicofuranine acts as an irreversible inhibitor that traps the adenyl-XMP intermediate without preventing substrate binding [2], whereas decoyinine exerts reversible, non-competitive inhibition and demonstrates markedly different resistance-conferring mutations in Bacillus subtilis GMP synthetase [3]. Furthermore, glutamine analog GMPS inhibitors such as acivicin and DON possess broader amidotransferase activity and off-target profiles distinct from nucleoside-based GMPS inhibitors [4]. Consequently, procurement decisions for experiments requiring specific GTP depletion kinetics, reversible enzyme inhibition, or defined resistance mutation mapping cannot assume functional equivalence among these agents.

Decoyinine (CAS 2004-04-8): Quantitative Differentiation Evidence for Procurement Decision-Making


Decoyinine vs. Psicofuranine: Divergent Inhibition Profiles in Wild-Type and Mutant B. subtilis GMP Synthetase

In wild-type Bacillus subtilis AG169, both decoyinine and psicofuranine strongly inhibit GMP synthetase activity. However, in the psicofuranine-resistant mutant GP-1, psicofuranine no longer inhibits growth, whereas decoyinine retains strong inhibitory activity. Subsequently, decoyinine-resistant mutants (MG-1, MG-4) derived from GP-1 exhibited complete resistance to decoyinine and complete release of inhibition by both compounds [1]. This sequential resistance profile demonstrates that decoyinine and psicofuranine interact with distinct or partially overlapping binding determinants on GMP synthetase, enabling differential experimental application in resistance mutation mapping and nucleotide analog selectivity studies.

GMP synthetase enzymology nucleotide metabolism microbial genetics resistance mapping

Decoyinine vs. IMPDH Inhibitors: Distinct Metabolic Node Targeting Confirmed by Guanosine Reversal

Unlike IMP dehydrogenase (IMPDH) inhibitors (mycophenolic acid, mizoribine) that act upstream of XMP formation, decoyinine directly inhibits GMPS at the final committed step of GMP biosynthesis. In SK-Mel-28 and SK-Mel-103 melanoma cells, treatment with 2 mM decoyinine reduced invasion by ~30% compared to vehicle controls. Crucially, supplementation with 100 µM guanosine completely negated this anti-invasive effect, confirming that decoyinine's phenotype is specifically attributable to GMP/GTP depletion at the GMPS step rather than broader purine pool disruption [1]. This guanosine-reversible phenotype is not observed with IMPDH inhibitors due to their distinct metabolic intervention point.

purine metabolism metabolic flux analysis target validation melanoma research

Decoyinine vs. Bacitracin/Vancomycin: Distinct Cell Wall Synthesis Inhibition Locus in B. subtilis

In Bacillus subtilis, decoyinine addition produces a 50% decrease in peptidoglycan synthesis rate within 5 minutes, an effect fully prevented by co-administration of exogenous guanosine. Comparative analysis with established cell wall inhibitors revealed that decoyinine acts at a distinct biosynthetic locus: it inhibits the final portion of the cell wall biosynthetic pathway, downstream of the steps targeted by bacitracin (undecaprenyl pyrophosphate dephosphorylation) and vancomycin (lipid II transglycosylation) [1]. Additionally, decoyinine prevents cellular autolysis and cell wall turnover, phenotypes not observed with bacitracin or vancomycin treatment under comparable conditions.

bacterial cell wall peptidoglycan synthesis antibiotic mechanism microbial physiology

Decoyinine vs. Hadacidin: Differential Induction of Sporulation via Distinct Purine Nucleotide Depletion

In Bacillus subtilis growing exponentially in nutrient-rich medium (excess carbon, nitrogen, phosphate), both decoyinine and hadacidin can induce sporulation. However, they operate via distinct nucleotide depletion mechanisms: decoyinine specifically inhibits GMP synthetase and depletes GTP pools, while hadacidin inhibits adenylosuccinate synthetase and depletes ATP pools [1]. The intracellular accumulation of ppGpp (guanosine tetraphosphate/pentaphosphate) following decoyinine treatment differs kinetically and quantitatively from that induced by hadacidin. DNA microarray analysis of decoyinine-induced sporulation reveals specific upregulation of the sensor kinase genes kinA and kinB involved in the sporulation phosphorelay, whereas the transcriptional profile of hadacidin-induced sporulation exhibits distinct gene expression signatures [2].

bacterial sporulation stringent response ppGpp nucleotide signaling

Decoyinine vs. Psicofuranine: Interconversion in S. hygroscopicus and Implications for Biosynthetic Pathway Studies

In Streptomyces hygroscopicus cultures, exogenously added psicofuranine labeled with ¹⁴C in the adenine moiety and at C-6 of the D-psicose sugar is directly converted to decoyinine. The ratio of ¹⁴C in the adenine to that in the hexodiulose of decoyinine remained identical to the ratio in the precursor psicofuranine, confirming direct metabolic interconversion without scrambling of the adenine:carbohydrate labeling ratio [1]. This interconversion property is unique to the S. hygroscopicus biosynthetic pathway and is not observed with other nucleoside antibiotics such as tubercidin, toyocamycin, or sangivamycin, which follow distinct biosynthetic routes [2].

nucleoside antibiotic biosynthesis Streptomyces secondary metabolism isotopic labeling

Decoyinine (CAS 2004-04-8): Validated Research Application Scenarios Based on Quantitative Differentiation Evidence


Mapping GMP Synthetase Inhibitor Binding Sites via Differential Mutant Resistance Profiling

Investigators seeking to dissect the structural determinants of GMPS inhibitor binding should utilize decoyinine alongside psicofuranine in sequential resistance selection experiments. As demonstrated in B. subtilis, psicofuranine-resistant GP-1 mutants retain sensitivity to decoyinine, while decoyinine-resistant MG-1 mutants exhibit complete loss of inhibition by both compounds. This differential resistance pattern enables precise mapping of overlapping versus distinct inhibitor binding determinants within the GMPS active site and can be adapted to heterologous expression systems for structure-function studies of human GMPS [1].

Target Validation in Cancer Metabolism via Guanosine Rescue of Decoyinine-Induced Phenotypes

Decoyinine is the preferred reagent for target engagement validation in GMPS-dependent cancer cell phenotypes. In melanoma models, 2 mM decoyinine reduces invasion by approximately 30%, an effect that is fully reversed by 100 µM guanosine supplementation. This guanosine-reversible phenotype provides definitive evidence of on-target GMPS inhibition and distinguishes direct GTP depletion effects from off-target or indirect metabolic perturbations [1]. The compound also hinders tumor growth in xenograft models harboring either NRASQ⁶¹R (SK-Mel-103) or BRAFV⁶⁰⁰E (SK-Mel-28) mutations, indicating broad applicability across common melanoma genotypes [2].

Investigating GTP-Dependent Regulation of Late-Stage Peptidoglycan Biosynthesis

For studies requiring dissection of GTP-dependent cell wall synthesis regulation, decoyinine offers unique experimental utility. It produces a rapid (within 5 minutes) 50% reduction in peptidoglycan synthesis rate in B. subtilis that is completely prevented by guanosine co-treatment. Critically, decoyinine inhibits the final portion of the cell wall biosynthetic pathway—downstream of bacitracin and vancomycin targets—and additionally prevents cellular autolysis and wall turnover [1]. This distinct locus of action enables investigators to interrogate GTP-dependent regulatory checkpoints in peptidoglycan synthesis independently of conventional antibiotic targets.

Seed Priming for Induced Resistance Against Phloem-Feeding Insect Pests

Agricultural researchers investigating eco-friendly pest management strategies may utilize decoyinine as a seed priming agent to induce systemic resistance in rice against the small brown planthopper (Laodelphax striatellus), a significant vector of rice stripe virus. Decoyinine priming enhances rice resistance, significantly reduces planthopper fecundity, and stimulates plant defensive responses [1]. Recent transcriptomic analyses have illuminated the resistance response mechanisms, and the compound's activity has been extended to brown planthopper (Nilaparvata lugens) control [2], positioning decoyinine as a tool compound for studying microbial secondary metabolite-mediated plant defense priming.

Technical Documentation Hub

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29 linked technical documents
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